molecular formula C9H7Cl2NO B14391601 N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine CAS No. 88534-53-6

N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14391601
CAS No.: 88534-53-6
M. Wt: 216.06 g/mol
InChI Key: HBOREIVEJFMCQS-UHFFFAOYSA-N
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Description

N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxylamine group attached to a chlorinated phenylpropene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]amine
  • N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydrazine

Uniqueness

N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack the hydroxylamine functionality or possess different substituents on the phenyl ring.

Properties

IUPAC Name

N-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8-3-1-7(2-4-8)9(11)5-6-12-13/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOREIVEJFMCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40748636
Record name N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40748636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88534-53-6
Record name N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40748636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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